molecular formula C22H16Cl2N2OS2 B2711867 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dichlorobenzamide CAS No. 307510-75-4

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dichlorobenzamide

Cat. No. B2711867
CAS RN: 307510-75-4
M. Wt: 459.4
InChI Key: AGAAQGJLCDRRBI-UHFFFAOYSA-N
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Description

The compound “N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dichlorobenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been extensively studied for their diverse biological activities such as anti-tubercular , antibacterial , and antifungal properties .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies provide insights into the supramolecular arrangement of the molecules, significant intermolecular interactions, and the influence of these interactions on the crystal structure .

Scientific Research Applications

Anti-Tubercular Applications

Benzothiazole-based compounds, including the one you mentioned, have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and they showed better inhibition potency against M. tuberculosis .

Antibacterial Applications

The compound has been synthesized and evaluated for its antibacterial properties . Some derivatives of the compound exhibited promising activity against Staphylococcus aureus .

Ligands for Metal Extraction

Benzothiazole derivatives have been reported as potential ligands for metal extraction . This application is particularly useful in the field of inorganic chemistry and materials science .

Optical Materials

These compounds have also been used as optical materials . This makes them valuable in the development of devices like sensors and optoelectronic devices .

Fibroblast Growth Factor Antagonists

In the field of biology, these compounds have potential use as fibroblast growth factor antagonists . This could have implications in the treatment of diseases related to fibroblast growth factors .

Autotaxin Inhibitors

The compound has been studied as a potential autotaxin inhibitor . Autotaxin is an enzyme that has been implicated in several types of cancer, so inhibitors could have potential therapeutic applications .

Inhibitors of Wnt Antagonist DKK

Another potential biological application is as an inhibitor of Wnt antagonist DKK . The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is associated with various diseases, including cancer .

Cytosolic Phospholipase A2α Inhibitors

Lastly, these compounds have been studied as potential inhibitors of cytosolic phospholipase A2α . This enzyme is involved in the production of inflammatory mediators, so inhibitors could have potential use in the treatment of inflammatory diseases .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2OS2/c23-12-9-10-13(15(24)11-12)20(27)26-22-19(14-5-1-3-7-17(14)28-22)21-25-16-6-2-4-8-18(16)29-21/h2,4,6,8-11H,1,3,5,7H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAAQGJLCDRRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dichlorobenzamide

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